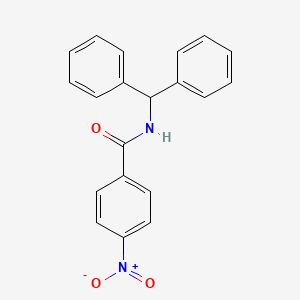

N-(diphenylmethyl)-4-nitrobenzamide

Übersicht

Beschreibung

N-(diphenylmethyl)-4-nitrobenzamide is a compound of interest in the field of chemistry due to its unique properties and potential applications. This compound is part of a larger family of nitrobenzamides, which are known for their diverse chemical behaviors and uses in various chemical reactions.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. For instance, Saeed et al. (2010) synthesized nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide (with R representing different groups including diphenyl) and characterized them using various spectroscopic techniques (Saeed, Rashid, Ali, & Hussain, 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been the subject of various studies. For example, the crystal structure of similar compounds, like N-(iodophenyl)nitrobenzamides, was analyzed by Wardell et al. (2006), revealing different three-dimensional framework structures (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Reactions and Properties

The chemical reactions involving this compound are diverse. For instance, Zhou et al. (2018) studied cyclometalated complexes of N-methoxy-4-nitrobenzamide and their role in catalytic reactions (Zhou, Li, Li, Song, & Wang, 2018).

Physical Properties Analysis

The physical properties of this compound derivatives have been examined in various studies. For example, Saeed et al. (2013) synthesized and characterized nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide, providing insights into their physical properties (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

N-(diphenylmethyl)-4-nitrobenzamide has been investigated for its antibacterial properties. In a study by Saeed et al. (2010), nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and characterized. These complexes exhibited greater antibacterial efficacy than the thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Nanostructured Thin Films

Another application involves the use of this compound in the synthesis of nanostructured thin films. Saeed et al. (2013) reported the use of nickel(II) complexes of N-(di-alkyl-carbamothioyl)-4-nitrobenzamide as precursors for depositing nickel sulfide nanostructured thin films by aerosol-assisted chemical vapor deposition (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Catalysis in Chemical Reactions

The compound is also significant in catalysis. Zhou et al. (2018) demonstrated the use of cyclometalated complexes of N-methoxy-4-nitrobenzamide in C–H bond functionalization reactions. These complexes acted as catalysts, yielding high yields of the desired products (Zhou, Li, Li, Song, & Wang, 2018).

Vibrational Spectroscopic Analysis

In the field of spectroscopy, Dwivedi and Kumar (2019) conducted a vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a related compound. Their research provided insights into the compound's potential for electro-optical applications (Dwivedi & Kumar, 2019).

Medical Research

In medical research, a series of halo-nitrobenzamides, closely related to this compound, were synthesized and evaluated for their ability to inhibit the proliferation of Trypanosoma brucei brucei, indicating potential applications in treating human African trypanosomiasis (Hwang, Smithson, Connelly, Maier, Zhu, & Guy, 2010).

Eigenschaften

IUPAC Name |

N-benzhydryl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-20(17-11-13-18(14-12-17)22(24)25)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFQAPLKOBQCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350244 | |

| Record name | Benzamide, N-(diphenylmethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88229-34-9 | |

| Record name | Benzamide, N-(diphenylmethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)

![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)